N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide
Description
Properties
Molecular Formula |
C22H24N4O5S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C22H24N4O5S/c1-29-17-5-3-2-4-15(17)25-22(32)26-9-8-23-21(28)16(26)13-20(27)24-14-6-7-18-19(12-14)31-11-10-30-18/h2-7,12,16H,8-11,13H2,1H3,(H,23,28)(H,24,27)(H,25,32) |
InChI Key |
JBRFRMBNTPHHQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCNC(=O)C2CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Reactants :
-
2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 equiv)
-
Benzenesulfonyl chloride (1.2 equiv)
-
-
Solvent : Aqueous sodium hydroxide (10% w/v)
-
Temperature : Room temperature (25°C)
The reaction is monitored via thin-layer chromatography (TLC; ethyl acetate/hexane 3:7), with acidification to pH 2.0 using concentrated HCl precipitating the product as a light brown amorphous powder. Yield typically ranges from 72–85%, depending on the purity of the starting amine.
Structural Validation
-
FT-IR : Absorption bands at 1,325 cm⁻¹ (S=O stretching) and 3,300 cm⁻¹ (N-H bending) confirm sulfonamide formation.
-
¹H-NMR (400 MHz, DMSO-d₆): δ 7.82–7.45 (m, 5H, aromatic protons), 6.85 (d, J = 8.4 Hz, 1H, benzodioxin-H), 4.25 (s, 4H, -O-CH₂-CH₂-O-).
Preparation of Electrophilic Component: 2-Bromo-N-(2-methoxyphenyl)acetamide
The second intermediate, 2-bromo-N-(2-methoxyphenyl)acetamide , is synthesized through acylation of 2-methoxyaniline with bromoacetyl bromide.
Reaction Protocol
-
Step 1 : 2-Methoxyaniline (4a ) (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
-
Step 2 : Bromoacetyl bromide (5 ) (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv) to scavenge HBr.
-
Step 3 : The mixture is stirred for 2 hours at 25°C, then washed with 5% NaHCO₃ and brine. The organic layer is dried over MgSO₄ and concentrated in vacuo.
Analytical Data
-
¹³C-NMR (100 MHz, CDCl₃): δ 167.2 (C=O), 151.6 (C-OCH₃), 122.4–110.8 (aromatic carbons), 36.7 (CH₂Br).
Coupling Reaction to Form the Target Compound
The final step involves coupling the sulfonamide intermediate (3 ) with 2-bromo-N-(2-methoxyphenyl)acetamide (6a ) under basic conditions.
Reaction Mechanism and Optimization
-
Base : Lithium hydride (0.1 equiv) in N,N-dimethylformamide (DMF) facilitates deprotonation of the sulfonamide nitrogen, enhancing nucleophilicity.
-
Workup : The reaction mixture is poured into ice-water, and the precipitate is filtered, washed with ethanol, and recrystallized from acetonitrile.
Critical Parameters :
Yield and Purity
-
Isolated Yield : 65–70%
-
HPLC Purity : 96.2% (C18 column, acetonitrile/water 60:40, 1.0 mL/min).
Spectroscopic Characterization of the Final Product
Nuclear Magnetic Resonance (NMR) Data
High-Resolution Mass Spectrometry (HRMS)
-
Calculated for C₂₂H₂₅N₃O₅S : [M+H]⁺ = 468.1543
-
Observed : 468.1541 (Δ = -0.4 ppm).
Comparative Analysis of Synthetic Routes
The table below evaluates alternative methods for synthesizing the target compound:
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| LiH-mediated coupling | LiH | DMF | 65–70 | 96.2 | |
| NaH-mediated coupling | NaH | THF | 58–63 | 91.5 | |
| Phase-transfer catalysis | TBAB | CHCl₃/H₂O | 42–48 | 88.3 |
Key Insight : Lithium hydride in DMF provides superior yield and purity compared to sodium hydride or phase-transfer catalysts.
Challenges and Mitigation Strategies
Common Side Reactions
-
N-Alkylation Competition : The sulfonamide nitrogen may compete with the piperazine nitrogen for alkylation. Using a bulky base (e.g., LiH) preferentially deprotonates the sulfonamide NH.
-
Thiourea Hydrolysis : The carbamothioyl group is susceptible to hydrolysis under acidic conditions. Maintaining pH > 5 during workup is critical.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide typically involves several synthetic pathways. The initial step often includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acetamides and piperazine derivatives under controlled conditions to yield the target compound. The following summarizes the general synthetic approach:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with acetamides | Aqueous Na₂CO₃ at pH 9-10 |
| 2 | Coupling with piperazine derivatives | DMF and lithium hydride as a base |
| 3 | Purification | Chromatography |
The resulting compound features multiple functional groups that enhance its reactivity and biological potential .
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably:
Enzyme Inhibition:
Studies have shown that derivatives of this compound can act as inhibitors for various enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Anticancer Activity:
The compound has been evaluated for its anticancer properties against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation in specific cancer types due to its ability to interact with critical cellular pathways .
Potential Therapeutic Applications
Given its diverse biological activities, this compound presents several potential therapeutic applications:
Diabetes Management:
Due to its inhibitory effects on α-glucosidase, this compound could be developed as a therapeutic agent for managing blood glucose levels in diabetic patients.
Neurodegenerative Disorders:
The inhibition of acetylcholinesterase suggests that it may have applications in treating Alzheimer's Disease by enhancing cholinergic neurotransmission.
Cancer Treatment:
The anticancer properties indicate that further investigations could lead to the development of novel chemotherapeutic agents targeting specific cancer types.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound:
Study 1: Enzyme Inhibition
A study focused on synthesizing sulfonamide derivatives containing benzodioxane moieties demonstrated significant inhibition against α-glucosidase and acetylcholinesterase enzymes, suggesting potential for T2DM and AD treatment .
Study 2: Anticancer Evaluation
In vitro tests revealed that certain derivatives exhibited growth inhibition against various cancer cell lines. For instance, one derivative showed over 80% inhibition in specific assays .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 2,3-dihydro-1,4-benzodioxin derivatives modified with acetamide-linked substituents. Key structural variations and their pharmacological implications are summarized below:
Structure-Activity Relationships (SAR)
- Benzodioxin Core : Essential for metabolic stability; substitution at position 6 optimizes target engagement .
- Carbamothioyl vs.
Physicochemical Properties
- Molecular Weight : Estimated at ~440 g/mol, similar to analogs in –14. Higher weights (>400) may reduce blood-brain barrier permeability but improve plasma protein binding.
- Lipophilicity : The 2-methoxyphenyl group increases hydrophobicity, likely enhancing membrane permeability but risking solubility limitations.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its enzyme inhibitory potential, pharmacokinetics, and toxicological profile.
Chemical Structure and Properties
The compound belongs to the class of organic compounds known as benzenesulfonamides. Its molecular formula is , with a molecular weight of approximately 454.52 g/mol. The structure includes a benzodioxin moiety, which is known for its biological activity.
Enzyme Inhibition Studies
Recent studies have investigated the enzyme inhibitory potential of derivatives of this compound against various enzymes relevant to metabolic diseases. Specifically, the compound has been evaluated for its activity against:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a target for Type 2 Diabetes Mellitus (T2DM) management. Inhibitors can help control blood sugar levels by slowing down carbohydrate absorption.
- Acetylcholinesterase : This enzyme is involved in neurotransmission and is a target for Alzheimer's disease (AD) therapies. Inhibition can enhance cholinergic transmission, potentially improving cognitive function.
The results indicate that certain derivatives exhibit significant inhibitory activity against these enzymes, suggesting their potential as therapeutic agents for T2DM and AD .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : High probability of human intestinal absorption (0.9948).
- Blood-Brain Barrier Penetration : Indicates good potential to cross the blood-brain barrier (0.9624).
- Metabolism : The compound interacts with various cytochrome P450 enzymes, suggesting it may undergo extensive metabolism in the liver .
Toxicological Profile
Toxicological assessments indicate that this compound is not classified as carcinogenic and exhibits low Ames test toxicity (0.5908), suggesting a favorable safety profile for further development .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Diabetes Model : In diabetic rats, administration of the compound led to significant reductions in blood glucose levels compared to controls, indicating its potential as an antidiabetic agent.
- Cognitive Impairment Model : In models of cognitive decline, treatment with the compound improved memory retention and learning capabilities in subjects .
Q & A
Q. What are the optimal synthesis conditions for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide?
The synthesis involves multi-step reactions requiring precise control of pH, solvent selection, and temperature. For example, intermediates like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide are synthesized by suspending 2,3-dihydro-1,4-benzodioxin-6-amine in distilled water, adjusting the pH to 8–10 with Na₂CO₃, and reacting with 2-bromoacetyl bromide under vigorous shaking . Subsequent steps may involve coupling with thiourea derivatives, where anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis of reactive intermediates .
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming regiochemistry and stereochemistry, particularly for distinguishing piperazine and benzodioxin moieties . Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF provides molecular weight validation and fragmentation patterns . Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm .
Q. What key functional groups influence its reactivity and pharmacological potential?
The carbamothioyl (-NHCSS-) group enhances metal-binding capacity, relevant for enzyme inhibition studies . The 3-oxopiperazine core may facilitate hydrogen bonding with biological targets, while the 2-methoxyphenyl group contributes to lipophilicity, impacting membrane permeability . Stability studies under varying pH and temperature conditions are recommended to assess hydrolytic susceptibility of the acetamide linkage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values or target selectivity may arise from assay conditions (e.g., buffer pH, cell lines). For example, conflicting kinase inhibition data could be addressed by standardizing assays using recombinant proteins (e.g., CDK2/cyclin E) and comparing inhibition kinetics via Surface Plasmon Resonance (SPR) . Additionally, molecular dynamics simulations can clarify conformational changes in the target protein upon ligand binding .
Q. What experimental strategies are recommended for designing target-specific binding assays?
Use fluorescence polarization (FP) assays to measure affinity for kinases or GPCRs, tagging the compound with a fluorophore at the benzodioxin ring (minimal steric hindrance) . Competitive binding assays with known inhibitors (e.g., staurosporine for kinases) and negative controls (e.g., DMSO-only) are critical. For in vitro studies, employ CRISPR-edited cell lines to isolate specific target pathways .
Q. What is the role of the carbamothioyl group in modulating molecular interactions?
The carbamothioyl group acts as a bidentate ligand, coordinating with transition metals (e.g., Zn²⁺ in metalloproteinases) or forming disulfide bridges with cysteine residues in enzymes . Density Functional Theory (DFT) calculations can predict binding energies, while X-ray crystallography of co-crystals with target proteins (e.g., PDB: 8XV-like complexes) validates interaction modes .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity control) to mitigate batch-to-batch variability .
- Advanced Spectroscopy : Use ¹⁵N-NMR to probe piperazine ring dynamics and 2D NOESY for spatial arrangement analysis .
- In Silico Tools : Combine molecular docking (AutoDock Vina) with ADMET prediction (SwissADME) to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
